molecular formula C9H12ClN B1527606 4-(Tert-butyl)-2-chloropyridine CAS No. 81167-60-4

4-(Tert-butyl)-2-chloropyridine

Cat. No. B1527606
CAS RN: 81167-60-4
M. Wt: 169.65 g/mol
InChI Key: UGGNULHQVUWRGQ-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical formula, its structure, and its key functional groups.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its reactions with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Polymerization and Material Science

4-(Tert-butyl)-2-chloropyridine and its derivatives play a significant role in polymer science. For example, the polycondensation of 4-chloropyridine derivatives, including 4-(Tert-butyl)-2-chloropyridine, is explored using various initiators and reagents. This process contributes to controlled polymerization with well-defined end groups, indicating potential applications in creating specific polymers with predetermined properties (Nose, Iyoda, & Sanji, 2014).

Solar Cell Technology

In the realm of renewable energy, particularly solar cell technology, 4-(Tert-butyl)-2-chloropyridine has been investigated for its role in increasing the open-circuit voltage of dye-sensitized solar cells. The addition of 4-(Tert-butyl)-2-chloropyridine to the electrolyte results in reduced interface defect density and decreased charge carrier recombination, thereby enhancing the efficiency of solar cells (Dürr, Yasuda, & Nelles, 2006).

Fluorescent Dye Applications

Another application is in the field of dyes and pigments. 4-(Tert-butyl)-2-chloropyridine derivatives, such as 4- Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP), exhibit unique properties such as yellow-green fluorescence and piezochromism, making them interesting candidates for fluorescent dyes (Gawinecki, Viscardi, Barni, & Hanna, 1993).

Chemical Synthesis and Catalysis

In chemical synthesis and catalysis, the compound and its related structures are used in various reactions. For example, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a related compound, shows activity in the activation of C-H bonds, demonstrating its potential in catalytic processes and the synthesis of complex molecules (Crosby, Clarkson, & Rourke, 2009).

Environmental Applications

Environmental applications include the photolytic and photocatalytic degradation of pyridine derivatives. Studies on the degradation of substituted pyridines like 4-(Tert-butyl)-2-chloropyridine can contribute to environmental remediation, especially in the treatment of wastewater containing hazardous pyridine compounds (Stapleton, Konstantinou, Mantzavinos, Hela, & Papadaki, 2010).

Safety And Hazards

This would involve identifying any risks associated with handling the compound, including its toxicity and flammability.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or reactivity.


properties

IUPAC Name

4-tert-butyl-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGNULHQVUWRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721046
Record name 4-tert-Butyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-2-chloropyridine

CAS RN

81167-60-4
Record name 4-tert-Butyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyl)-2-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JA Buonomo, DA Everson, DJ Weix - Synthesis, 2013 - thieme-connect.com
… This then reacts with POCl 3 to form 4-tert-butyl-2-chloropyridine (2a).[14] Dimerization of 2a is achieved by nickel catalysis (0.5 mol%) with manganese as the terminal reducing agent. …
Number of citations: 27 www.thieme-connect.com
DA Everson, JA Buonomo, DJ Weix - Synlett, 2014 - thieme-connect.com
… Coupling of 4-tert-butyl-2-chloropyridine (1c) with ethyl 4-bromobutanoate (2a) gave a 50% yield of the desired alkylated pyridine 3h (Table [2], entry 8). The electron-deficient pyridine …
Number of citations: 59 www.thieme-connect.com
SB Meier, W Sarfert, JM Junquera-Hernández… - Journal of Materials …, 2013 - pubs.rsc.org
We report here a new cationic bis-cyclometallated iridium(III) complex, 1, with deep-blue emission at 440 nm and its use in Light-emitting Electrochemical Cells (LECs). The design is …
Number of citations: 95 pubs.rsc.org
RE Daniels, S Culham, M Hunter, MC Durrant… - Dalton …, 2016 - pubs.rsc.org
… Miyaura cross-coupling of 3 with 4-tert-butyl-2-chloropyridine. L C H was prepared similarly … 1 with two equivalents of 4-tert-butyl-2-chloropyridine, using a strategy established earlier in …
Number of citations: 73 pubs.rsc.org
F Kessler, Y Watanabe, H Sasabe, H Katagiri… - Journal of Materials …, 2013 - pubs.rsc.org
A novel pure blue phosphorescent emitter FK306 with fluorinated bipyridyl ligands was developed. The Ip level was determined to be 6.3 eV by photoelectron yield spectroscopy (PYS) …
Number of citations: 151 pubs.rsc.org
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org
G Tresadern, I Velter, AA Trabanco… - Journal of Medicinal …, 2020 - ACS Publications
We describe the hit-to-lead exploration of a [1,2,4]triazolo[1,5-a]pyrimidine phosphodiesterase 2A (PDE2A) inhibitor arising from high-throughput screening. X-ray crystallography …
Number of citations: 14 pubs.acs.org
M Nakanishi - 2007 - d-nb.info
Catalysis is the acceleration of a chemical reaction by means of a substance, called a catalyst, which is not consumed in the overall reaction. Also, catalysts can allow reactions to take …
Number of citations: 4 d-nb.info
T Trefz - 2013 - search.proquest.com
… The N-oxide was then refluxed in an excess of POCl3 converting it to 4-tert-butyl-2-chloropyridine (2.18). The chloride in 2.18 was then converted to bromide by treatment with HBr in …
Number of citations: 4 search.proquest.com
S Culham - 2013 - search.proquest.com
This work is concerned with the synthesis and property investigation of a relatively new class of cyclometallated Ir (III) and Pt (II) complexes in which two metal centres are coordinated to …
Number of citations: 5 search.proquest.com

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